molecular formula C16H20ClNO4 B13807733 Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate CAS No. 6328-37-6

Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

Cat. No.: B13807733
CAS No.: 6328-37-6
M. Wt: 325.79 g/mol
InChI Key: HYOWHFTWLDKFIT-UHFFFAOYSA-N
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Description

Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is a chemical compound with the molecular formula C16H20ClNO4 and a molecular weight of 325.787 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate typically involves the esterification of cyclohexanol with 2-[(3-chlorophenyl)carbamoyloxy]propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 2-[(4-chlorophenyl)carbamoyloxy]propanoate
  • Cyclohexyl 2-[(3-bromophenyl)carbamoyloxy]propanoate
  • Cyclohexyl 2-[(3-fluorophenyl)carbamoyloxy]propanoate

Uniqueness

Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6328-37-6

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate

InChI

InChI=1S/C16H20ClNO4/c1-11(15(19)22-14-8-3-2-4-9-14)21-16(20)18-13-7-5-6-12(17)10-13/h5-7,10-11,14H,2-4,8-9H2,1H3,(H,18,20)

InChI Key

HYOWHFTWLDKFIT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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